

# An In-depth Technical Guide to the MRPS10 Protein Interaction Network

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** MRPS10 Human Pre-designed  
siRNA Set A

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## Introduction

Mitochondrial Ribosomal Protein S10 (MRPS10) is a crucial component of the small 28S subunit of the mitochondrial ribosome.[1][2][3] Encoded by a nuclear gene, MRPS10 is synthesized in the cytoplasm and imported into the mitochondria, where it plays a fundamental role in the translation of mitochondrial DNA-encoded proteins. These proteins are essential for the proper functioning of the oxidative phosphorylation (OXPHOS) system.[1][2][3] Emerging evidence has implicated the dysregulation of mitochondrial ribosomal proteins, including MRPS10, in a variety of human diseases, most notably cancer.[4] This guide provides a comprehensive analysis of the MRPS10 protein interaction network, detailing its known interactors, the experimental methodologies used to identify these interactions, and the signaling pathways in which MRPS10 is involved.

## MRPS10 Protein Interaction Network

The interaction network of MRPS10 primarily consists of other mitochondrial ribosomal proteins, reflecting its integral role in the assembly and function of the mitoribosome. Interaction data has been compiled from various databases, including STRING, BioGRID, and IntAct, which aggregate information from numerous experimental studies.[5][6][7][8][9][10][11][12][13][14][15][16][17]

The STRING database reveals a high-confidence interaction network for MRPS10, with prominent interactors being other components of the small and large mitochondrial ribosomal subunits.[5][18] These interactions are supported by evidence from co-purification, co-crystallization, yeast two-hybrid assays, and genetic interaction screens.[5]

Table 1: Known Protein Interactors of MRPS10

Interacting Protein	Description	Method of Detection	Confidence Score (STRING)
MRPS35	Mitochondrial Ribosomal Protein S35	Affinity Capture-MS, Co-fractionation	0.999
MRPS7	Mitochondrial Ribosomal Protein S7	Affinity Capture-MS, Co-fractionation	0.999
MRPS9	Mitochondrial Ribosomal Protein S9	Affinity Capture-MS, Co-fractionation	0.999
MRPS5	Mitochondrial Ribosomal Protein S5	Affinity Capture-MS, Co-fractionation	0.999
MRPS11	Mitochondrial Ribosomal Protein S11	Affinity Capture-MS, Co-fractionation	0.999
DAP3 (MRPS29)	Death Associated Protein 3	Affinity Capture-MS, Co-fractionation	0.999
MRPS2	Mitochondrial Ribosomal Protein S2	Affinity Capture-MS, Co-fractionation	0.999
MRPS16	Mitochondrial Ribosomal Protein S16	Affinity Capture-MS, Co-fractionation	0.999
MRPS15	Mitochondrial Ribosomal Protein S15	Affinity Capture-MS, Co-fractionation	0.999
MRPL19	Mitochondrial Ribosomal Protein L19	Affinity Capture-MS, Co-fractionation	0.998

Note: Confidence scores from the STRING database are a measure of the likelihood of an interaction, with higher scores indicating stronger evidence.

## Quantitative Data on MRPS10 Expression in Cancer

Quantitative analysis of MRPS10 expression, particularly in the context of cancer, provides valuable insights into its potential role in tumorigenesis and as a biomarker. The Human Protein Atlas offers a comprehensive overview of MRPS10 protein and RNA expression levels across various cancer types, primarily utilizing data from The Cancer Genome Atlas (TCGA) and immunohistochemistry.<sup>[19]</sup>

Table 2: MRPS10 Protein Expression in Various Cancers (Data from The Human Protein Atlas)

Cancer Type	Protein Expression Level (Percentage of Patients with High/Medium Staining)	RNA Expression (FPKM) - Tumor vs. Normal
Breast Cancer	High/Medium in a majority of cases	Significantly upregulated in tumor tissue
Lung Cancer	Moderate staining in a subset of cases	Upregulated in tumor tissue
Colorectal Cancer	Moderate staining in a subset of cases	Upregulated in tumor tissue
Prostate Cancer	Low to moderate staining	Upregulated in tumor tissue
Liver Cancer	Moderate to strong staining	Upregulated in tumor tissue
Pancreatic Cancer	Moderate staining in some cases	Upregulated in tumor tissue
Thyroid Cancer	Moderate staining in some cases	Upregulated in tumor tissue

FPKM: Fragments Per Kilobase of transcript per Million mapped reads. Data is a summary of trends observed in The Human Protein Atlas and underlying TCGA data.<sup>[19][20]</sup>

A study analyzing TCGA data for breast cancer found that the expression of several mitochondrial ribosomal proteins, including those interacting with MRPS10, was significantly

upregulated in tumor tissues compared to normal tissues.[21] Furthermore, higher transcription levels of some MRPs were correlated with a worse prognosis.[21]

## Experimental Protocols for Interaction Analysis

The identification and validation of MRPS10 protein interactions have been achieved through a variety of experimental techniques. Below are detailed methodologies for the key experiments cited in the interaction databases.

### Co-immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS)

Co-IP is a widely used technique to identify *in vivo* protein-protein interactions.

Experimental Workflow:



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#### Co-immunoprecipitation followed by Mass Spectrometry Workflow.

Detailed Methodology:

- Cell Lysis: Cells are lysed in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to maintain protein integrity and interactions. [22][23][24]
- Pre-clearing: The cell lysate is incubated with Protein A/G beads to remove proteins that non-specifically bind to the beads.[22]
- Incubation with Antibody: The pre-cleared lysate is incubated with a primary antibody specific for MRPS10 to allow the formation of antibody-antigen complexes.[23]
- Immunoprecipitation: Protein A/G beads are added to the lysate to capture the antibody-MRPS10 complexes.[24]

- **Washing:** The beads are washed several times with lysis buffer to remove non-specifically bound proteins.[23]
- **Elution:** The bound proteins are eluted from the beads, typically using a low-pH buffer or SDS-PAGE sample buffer.
- **SDS-PAGE and Mass Spectrometry:** The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting partners. [25][26][27]

## GST Pull-Down Assay

The GST pull-down assay is an *in vitro* method used to confirm binary protein-protein interactions.

Experimental Workflow:



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### GST Pull-Down Assay Workflow.

Detailed Methodology:

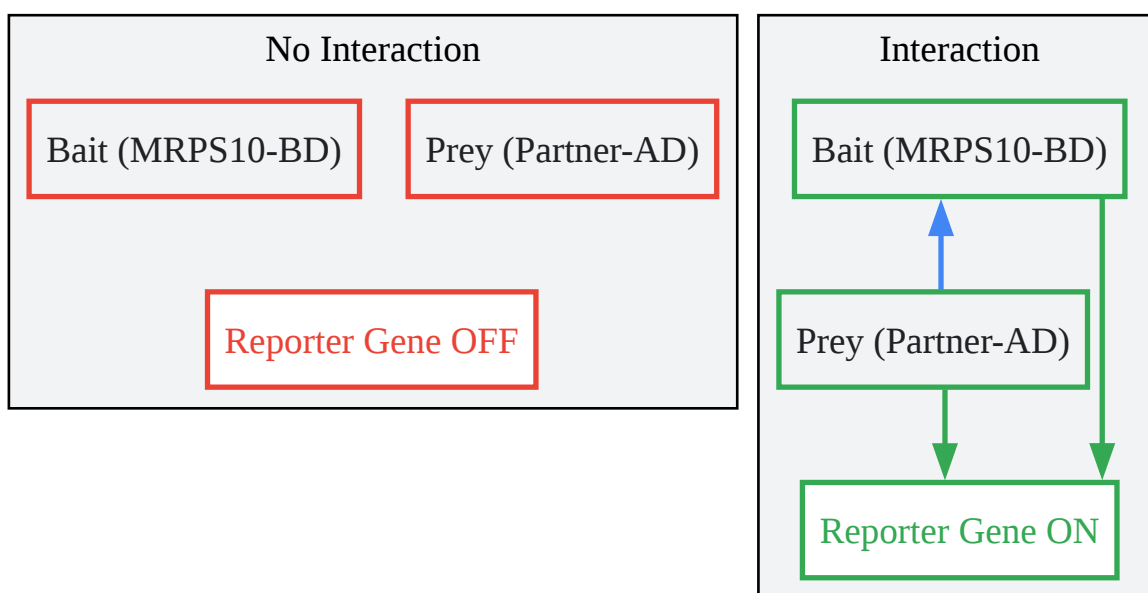
- **Expression and Purification of GST-MRPS10:** The MRPS10 gene is cloned into a GST-fusion vector and expressed in *E. coli*. The GST-MRPS10 fusion protein is then purified from the bacterial lysate using glutathione-sepharose beads.[28][29][30][31]
- **Immobilization:** The purified GST-MRPS10 is immobilized on glutathione-sepharose beads.
- **Incubation:** The immobilized GST-MRPS10 is incubated with a cell lysate containing the potential interacting "prey" protein. A control with GST alone is run in parallel.[28][29]
- **Washing:** The beads are washed to remove non-specific binders.[30]

- Elution: The interacting proteins are eluted from the beads.
- Analysis: The eluted proteins are analyzed by SDS-PAGE and Western blotting using an antibody against the prey protein to confirm the interaction.[31]

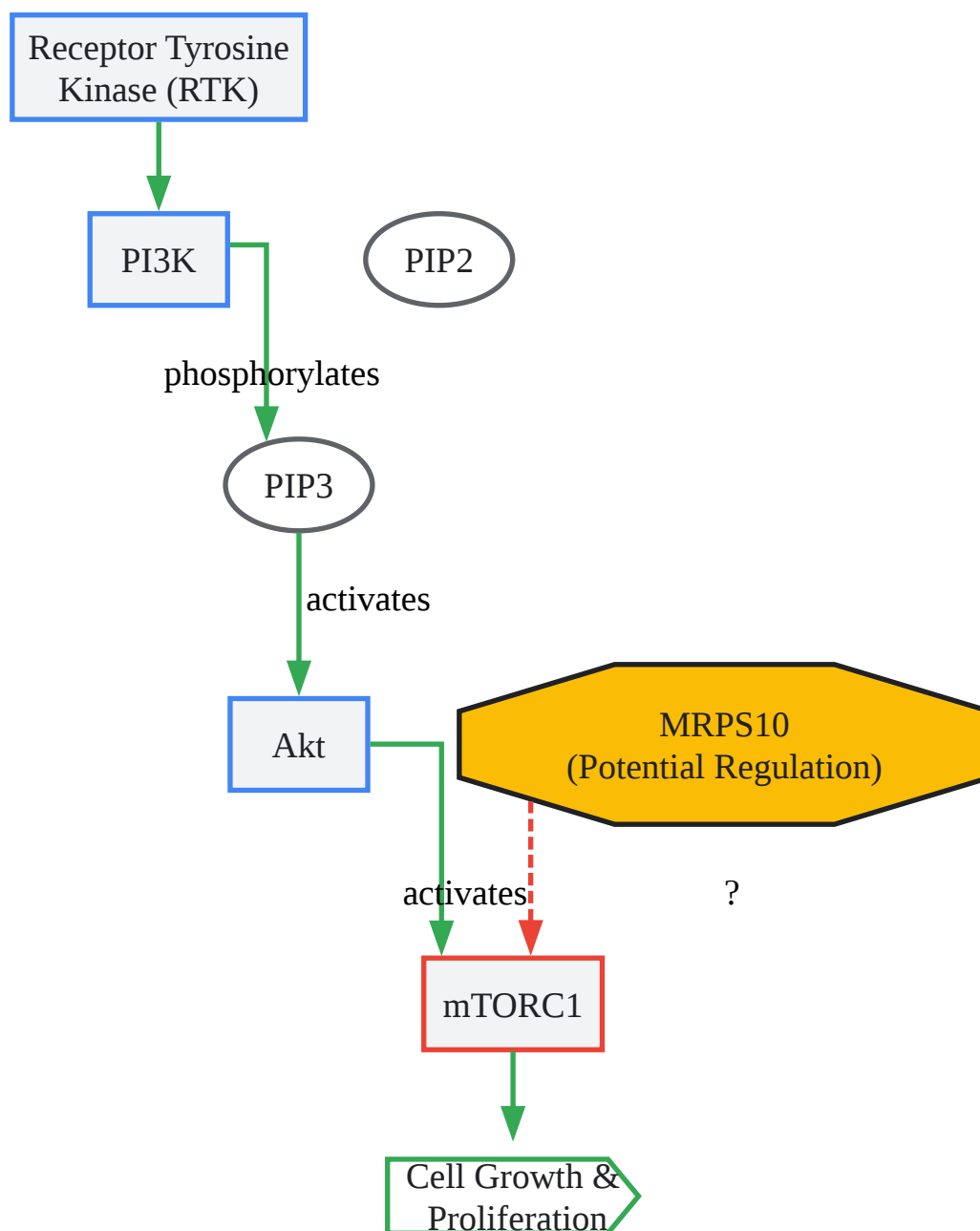
## Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method to identify binary protein-protein interactions in vivo.

Logical Relationship:







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- To cite this document: BenchChem. [An In-depth Technical Guide to the MRPS10 Protein Interaction Network]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616082#mrps10-protein-interaction-network-analysis]

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Address: 3281 E Guasti Rd

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